N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-(trifluoromethyl)benzamide
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Overview
Description
Imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are found in many drugs and have the potential to be used as organoelectronic materials and fluorescent materials .
Synthesis Analysis
The synthesis of various derivatives of these scaffolds has been achieved by a wide range of methodologies over the last decade . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Molecular Structure Analysis
These compounds are nitrogen heterocycles, which are some of the most important compounds found in nature or synthesized otherwise . These heterocyclic rings are found almost invariably in living systems ranging from the tiniest prokaryotes to the largest eukaryotes .Chemical Reactions Analysis
Recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines have been summarized, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Scientific Research Applications
- The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents has been a significant breakthrough . Researchers have explored this scaffold for developing inhibitors targeting specific cancer mutations, such as KRAS G12C. Compound I-11, derived from imidazo[1,2-a]pyridine, demonstrated potent anticancer effects against KRAS G12C-mutated cells. This highlights the compound’s potential as a lead candidate for treating intractable cancers.
- Imidazo[1,2-a]pyridine derivatives have been investigated for their luminescent properties and applications in optoelectronic devices . Their unique electronic structure makes them suitable for use in organic light-emitting diodes (OLEDs), sensors, and other light-emitting materials.
- The compound’s core structure has attracted attention in medicinal chemistry. Researchers recognize it as a versatile scaffold with potential applications in drug design . Its structural features make it a valuable building block for creating new pharmaceutical agents.
Anticancer Agents
Optoelectronic Materials
Drug Development
Mechanism of Action
While the specific mechanism of action for “N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-(trifluoromethyl)benzamide” is not available, it’s worth noting that many drugs containing imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines moieties are quite important due to their ability to bind with various living systems .
Future Directions
properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O/c1-13-6-7-14(18-12-28-9-3-8-25-20(28)27-18)11-17(13)26-19(29)15-4-2-5-16(10-15)21(22,23)24/h2-12H,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UICAQJXNYCSPGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3-(trifluoromethyl)benzamide |
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